

physicochemical properties of 2-(Chloro(4-chlorophenyl)methyl)pyridine

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Compound of Interest

Compound Name:	2-(Chloro(4-chlorophenyl)methyl)pyridine
CAS No.:	142404-69-1
Cat. No.:	B132659

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An in-depth technical guide to the physicochemical properties of **2-(Chloro(4-chlorophenyl)methyl)pyridine**, designed for researchers, scientists, and drug development professionals.

Introduction

2-(Chloro(4-chlorophenyl)methyl)pyridine, with the CAS Number 142404-69-1, is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyridine ring and a chlorophenyl group, makes it a potential scaffold for the development of various therapeutic agents. Understanding its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for chemical modification and interaction with biological targets. This document provides a comprehensive overview of the known physicochemical data for this compound, details common experimental protocols for property determination, and illustrates a typical characterization workflow.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-(Chloro(4-chlorophenyl)methyl)pyridine**.

Property	Value	Source
IUPAC Name	2-[chloro-(4-chlorophenyl)methyl]pyridine	[1]
CAS Number	142404-69-1	[1][2][3]
Molecular Formula	C ₁₂ H ₉ Cl ₂ N	[1][2][3]
Molecular Weight	238.11 g/mol	[1][2]
Boiling Point	338.7 ± 32.0 °C at 760 mmHg	[1]
Density	1.279 g/cm ³	[1]
Physical Form	Solid, semi-solid, lump, or liquid	
Purity	≥95%	[1][3]
Storage Conditions	2-8°C, Inert atmosphere	[2]
SMILES	<chem>C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)Cl</chem>	[1]
InChI	InChI=1S/C12H9Cl2N/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H	[1][3]
InChI Key	JJOZASAAOCISAR-UHFFFAOYSA-N	[1]

Experimental Protocols

The determination of physicochemical properties is crucial for chemical and pharmaceutical development.[4] While specific experimental data for some properties of **2-(Chloro(4-**

chlorophenyl)methyl)pyridine are not publicly available, this section outlines standard, high-throughput experimental methodologies that can be employed for their determination.[5]

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (K_{ow} or P) is a measure of a compound's lipophilicity and is a critical parameter in drug design.[4][6]

Shake-Flask Method (OECD Guideline 107)

- **Preparation of Solutions:** Prepare a stock solution of the test compound in 1-octanol that is pre-saturated with water. Also, prepare a volume of water pre-saturated with 1-octanol. The concentration of the test substance should not exceed 0.01 mol/L.
- **Partitioning:** Place a known volume of the octanol solution and the aqueous phase (typically in a 1:1 or 2:1 volume ratio) into a temperature-controlled vessel (e.g., a separatory funnel).
- **Equilibration:** Shake the vessel vigorously for a set period (e.g., 15-30 minutes) to allow for the partitioning of the solute between the two phases. After shaking, centrifuge the vessel to ensure complete phase separation.
- **Analysis:** Carefully separate the two phases. Determine the concentration of the test substance in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is vital for understanding a compound's ionization state at different pH values, which affects its solubility and permeability. [6][7]

Potentiometric Titration Method (OECD Guideline 112)

- **Sample Preparation:** Dissolve an accurately weighed amount of the test substance in a suitable solvent, typically purified water or a water-cosolvent mixture (e.g., water-methanol) if solubility is low.
- **Titration Setup:** Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
- **Titration:** Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), depending on the nature of the test substance. Record the pH of the solution after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point(s) on the curve. For complex molecules, specialized software can be used to derive pKa values from the titration data.

Determination of Aqueous Solubility

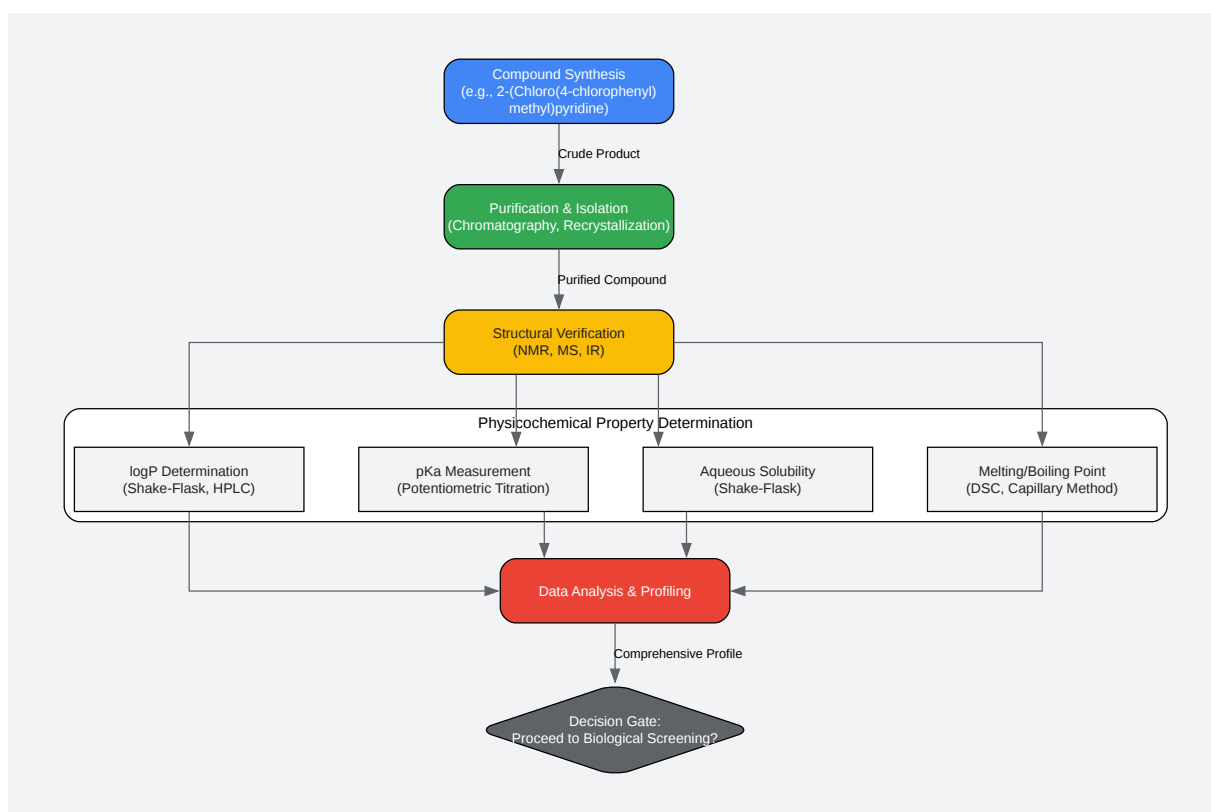
Solubility is a critical property that influences a drug's bioavailability.^[4]

Shake-Flask Method (OECD Guideline 105)

- **Sample Preparation:** Add an excess amount of the solid test substance to a known volume of purified water in a flask.
- **Equilibration:** Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to reach equilibrium.
- **Phase Separation:** After equilibration, allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the solid phase from the saturated aqueous solution.
- **Concentration Measurement:** Determine the concentration of the test substance in the clear aqueous phase using a validated analytical technique (e.g., HPLC, LC-MS).
- **Result:** The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like **2-(Chloro(4-chlorophenyl)methyl)pyridine**. This process is fundamental in early-stage drug discovery and development to assess the viability of a chemical entity.



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Caption: Workflow for Physicochemical Characterization.

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